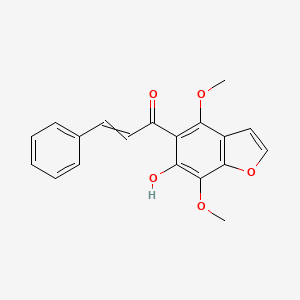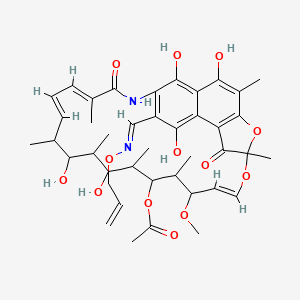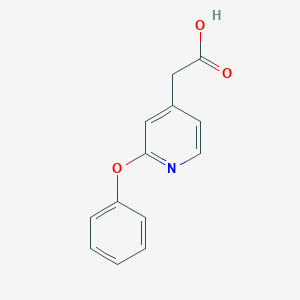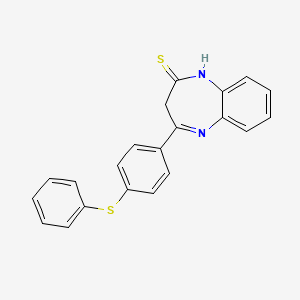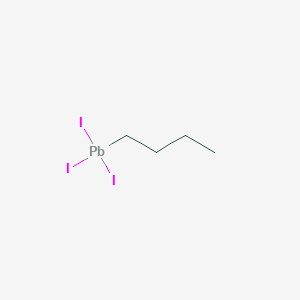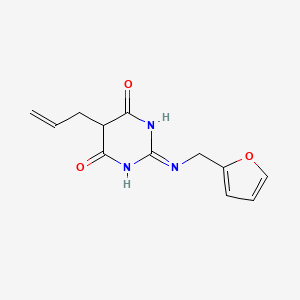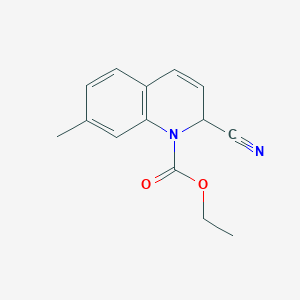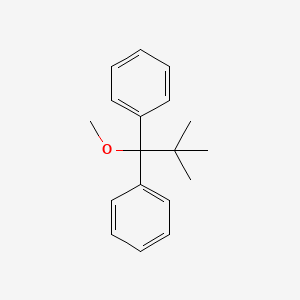
1,1'-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is an organic compound with a complex structure that includes a methoxy group and two benzene rings connected through a dimethylpropane bridge
Vorbereitungsmethoden
The synthesis of 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene typically involves the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction
Wissenschaftliche Forschungsanwendungen
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the benzene rings play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-Methoxy-2,2-dimethylpropane: Shares the methoxy and dimethylpropane structure but lacks the benzene rings.
Neopentyl methyl ether: Similar in structure but with different functional groups.
2,2-Dimethoxypropane: Used in similar applications but has a different molecular structure. 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is unique due to its combination of methoxy, dimethylpropane, and benzene rings, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
51974-46-0 |
|---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
(1-methoxy-2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C18H22O/c1-17(2,3)18(19-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
IIKCGJODSNZPJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



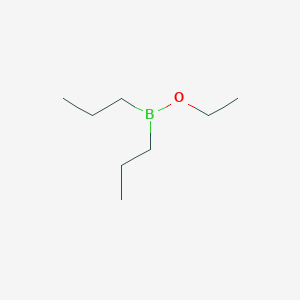
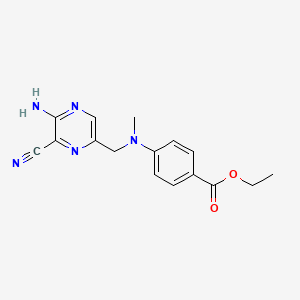
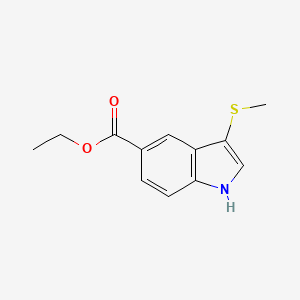
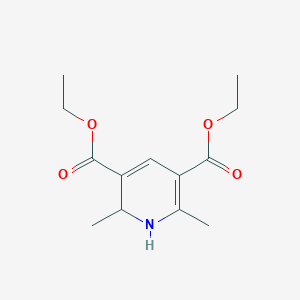
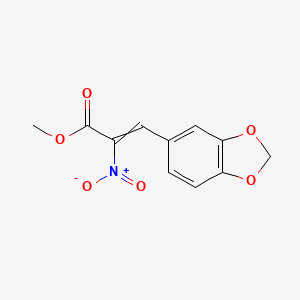
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
